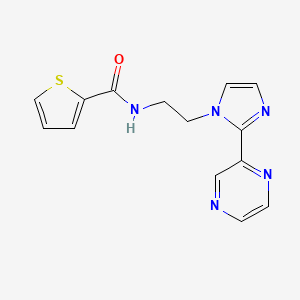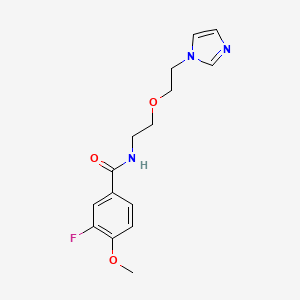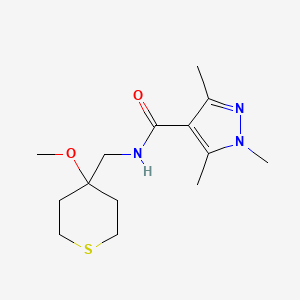![molecular formula C24H25N5O2 B2558692 1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 845650-00-2](/img/structure/B2558692.png)
1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of complex purine derivatives, such as the one described, often involves multi-step reactions to introduce various functional groups and achieve the desired structural complexity. For example, Hesek and Rybár (1994) described the synthesis of 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine and related compounds through a three-step synthesis involving mercapto-purine diones and benzoylamino-ethyl chloride (Hesek & Rybár, 1994). Such methodologies could potentially be adapted for the synthesis of the compound , highlighting the importance of versatile synthetic routes in the development of novel purine derivatives for research applications.
Potential Pharmacological Applications
Purine derivatives, due to their structural similarity to natural nucleotides, often exhibit a wide range of biological activities. Compounds with structural features similar to the one described have been explored for their potential in treating neurodegenerative diseases. Brunschweiger et al. (2014) investigated water-soluble tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases, identifying compounds with dual-target-directed adenosine receptor antagonistic properties (Brunschweiger et al., 2014). Similarly, Koch et al. (2013) developed a library of tetrahydropyrimido[2,1-f]purinediones with varied substituents, showing potential for the treatment of neurodegenerative diseases through interactions with adenosine receptors and inhibition of monoamine oxidases (Koch et al., 2013). These studies suggest that the compound could also be explored for similar pharmacological applications, particularly in the context of adenosine receptor antagonism and enzyme inhibition relevant to neurodegeneration.
Eigenschaften
IUPAC Name |
1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-9-11-18(12-10-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-17(2)14-28(20)23)19-7-5-4-6-8-19/h4-12,17H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBIHKUMSCHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B2558609.png)

![N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2558614.png)
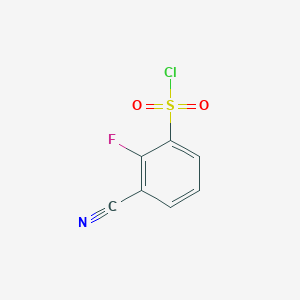

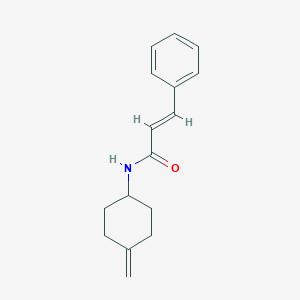
![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)
![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2558623.png)
![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)
